26-Deoxylaidlomycin

Descripción general

Descripción

26-Deoxylaidlomycin is an antibiotic that was isolated from Streptomyces sp. Ar386 . It is active against Gram-positive bacteria and may have potential applications against poultry coccidiosis .

Synthesis Analysis

The synthesis of this compound involves the use of high-performance liquid chromatography on an octadecyl silica column. This method has been used to determine laidlomycin: this compound ratios and to determine the concentration of both compounds by standard addition in samples prepared from fermentation broths of Streptoverticillium olivoreticuli .Molecular Structure Analysis

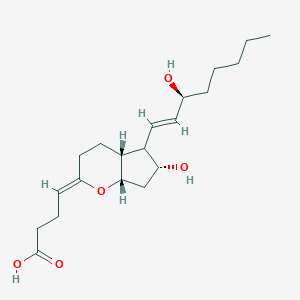

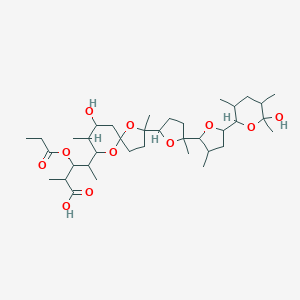

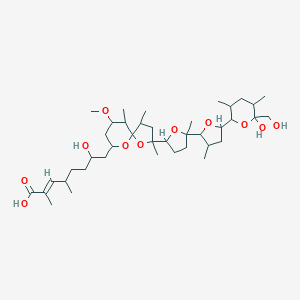

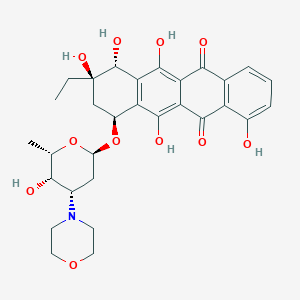

The molecular structure of this compound was determined by high-field 13C and 1H NMR, and MS spectral studies .Chemical Reactions Analysis

High-performance liquid chromatography on an octadecyl silica column has been used to determine laidlomycin: this compound ratios and to determine the concentration of both compounds by standard addition in samples prepared from fermentation broths of Streptoverticillium olivoreticuli .Aplicaciones Científicas De Investigación

Antibacterial Properties : 26-Deoxylaidlomycin has been found to exhibit significant antibacterial activity. It was isolated from Streptoverticillium olivoreticuli and showed approximately four times higher antibacterial activity against Bacillus subtilis ATCC 6633 compared to its cometabolite laidlomycin (Gräfe et al., 1989).

Cation Transport Facilitation : The compound also plays a role in facilitating passive fluxes of cations through a layer of organic solvent. It displayed a significantly higher transport rate for sodium compared to calcium, differing from laidlomycin in its conveyance efficiency of divalent cations (Gräfe et al., 1989).

Role in Biosynthesis of Laidlomycin : this compound's role as a precursor in the biosynthesis of laidlomycin was investigated. The study showed that while there was negligible incorporation of labelled this compound into laidlomycin, there was measurable conversion in the presence of sonicated mycelium, suggesting an oxidoreductase-mediated final oxidation step (Gräfe & Stengel, 1991).

Analytical Determination : A study employed high-performance liquid chromatography to determine the concentrations and ratios of laidlomycin and this compound in samples prepared from fermentation broths. This method was critical for analyzing the production and purification processes of these compounds (Beran et al., 1991).

Propiedades

IUPAC Name |

4-[7-hydroxy-2-[5-[5-(6-hydroxy-3,5,6-trimethyloxan-2-yl)-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2-methyl-3-propanoyloxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H62O11/c1-11-28(39)44-30(24(7)33(40)41)23(6)31-22(5)25(38)18-37(47-31)15-14-34(8,48-37)27-12-13-35(9,45-27)32-20(3)17-26(43-32)29-19(2)16-21(4)36(10,42)46-29/h19-27,29-32,38,42H,11-18H2,1-10H3,(H,40,41) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPRAEKVSUWNMQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC(C(C)C1C(C(CC2(O1)CCC(O2)(C)C3CCC(O3)(C)C4C(CC(O4)C5C(CC(C(O5)(C)O)C)C)C)O)C)C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H62O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60907980 | |

| Record name | 4-{9-Hydroxy-2-[5'-(6-hydroxy-3,5,6-trimethyloxan-2-yl)-2,3'-dimethyl[2,2'-bioxolan]-5-yl]-2,8-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl}-2-methyl-3-(propanoyloxy)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60907980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

682.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

102674-88-4 | |

| Record name | 26-Deoxylaidlomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102674884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-{9-Hydroxy-2-[5'-(6-hydroxy-3,5,6-trimethyloxan-2-yl)-2,3'-dimethyl[2,2'-bioxolan]-5-yl]-2,8-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl}-2-methyl-3-(propanoyloxy)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60907980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

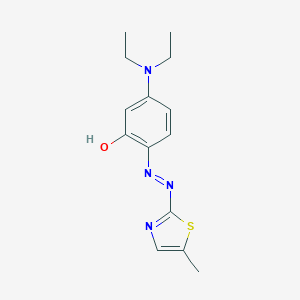

![(2R)-2-[[(2S)-2-[(2-methoxyacetyl)amino]-3-methylbutanoyl]-methylamino]-4-methyl-N-[(3R,6R,13S,16S,19R,29R,36S,37R)-3,19,26-tris[(2S)-butan-2-yl]-4,13,14,17,27,34,37-heptamethyl-6,29-bis(2-methylpropyl)-2,5,8,12,15,18,21,25,28,31,35-undecaoxo-16-propan-2-yl-1-oxa-4,7,11,14,17,20,24,27,30,34-decazacycloheptatriacont-36-yl]pentanamide](/img/structure/B217386.png)